molecular formula C20H16N2O3S B11093842 2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide

2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide

Cat. No.: B11093842
M. Wt: 364.4 g/mol
InChI Key: MZLGOSZBRAYDTH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide is an organic compound that features a benzylsulfanyl group, a nitro group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the benzylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are frequently used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzylsulfanyl group can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-4-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a benzylsulfanyl group allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O3S/c23-20(21-16-9-5-2-6-10-16)18-12-11-17(22(24)25)13-19(18)26-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,21,23)

InChI Key

MZLGOSZBRAYDTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Origin of Product

United States

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